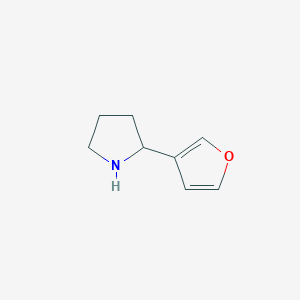

2-(Furan-3-yl)pyrrolidine

Description

BenchChem offers high-quality 2-(Furan-3-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-3-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXFRHPXNDULKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657746 | |

| Record name | 2-(Furan-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-25-1 | |

| Record name | 2-(3-Furanyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Furan-3-yl)pyrrolidine chemical structure and properties

An In-Depth Technical Guide to 2-(Furan-3-yl)pyrrolidine: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of 2-(Furan-3-yl)pyrrolidine, a molecule that marries the favorable pharmacological profiles of the furan and pyrrolidine rings. The furan moiety, a five-membered aromatic heterocycle, is a well-established pharmacophore and often serves as a bioisosteric replacement for a phenyl group, which can enhance metabolic stability and modulate receptor interactions.[1] Concurrently, the pyrrolidine ring, a saturated five-membered N-heterocycle, is a cornerstone of numerous natural products and synthetic drugs, prized for its ability to impart desirable physicochemical properties and establish critical interactions with biological targets.[2][3] This document, intended for researchers and drug development professionals, elucidates the structure, physicochemical properties, plausible synthetic pathways, and analytical characterization of 2-(Furan-3-yl)pyrrolidine. Furthermore, it explores its potential applications in medicinal chemistry by contextualizing the known biological activities of its constituent scaffolds.

The Strategic Value of the Furan-Pyrrolidine Scaffold

The rationale for investigating the 2-(Furan-3-yl)pyrrolidine core lies in the synergistic potential of its components.

-

The Furan Moiety: Furan and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] Its role as a bioisostere for the benzene ring is particularly significant. This substitution can alter steric and electronic properties, often leading to improved bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]

-

The Pyrrolidine Moiety: As one of the most prevalent nitrogen-containing heterocycles in pharmacology, the pyrrolidine skeleton is a privileged scaffold.[2] It is found in a host of natural alkaloids and clinically successful drugs.[3] The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, making it crucial for molecular recognition at receptor sites. The ring's conformational flexibility also allows it to adapt to the topology of various binding pockets.

The combination of these two rings in 2-(Furan-3-yl)pyrrolidine creates a novel chemical entity with a three-dimensional structure that is distinct from its individual components, offering new vectors for substitution and the potential to engage with biological targets in unique ways.

Chemical Structure and Physicochemical Properties

The fundamental structure of 2-(Furan-3-yl)pyrrolidine consists of a pyrrolidine ring connected at the C2 position to the C3 position of a furan ring.

Caption: Chemical structure of 2-(Furan-3-yl)pyrrolidine.

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| IUPAC Name | 2-(Furan-3-yl)pyrrolidine | - |

| Molecular Formula | C₈H₁₁NO | [5] |

| Molecular Weight | 137.18 g/mol | [5] |

| CAS Number | 2241594-31-8 (HCl salt) | [6] |

| SMILES | C1CC(NC1)C2=COC=C2 | [6] |

| InChI Key | LIFJPSLQRGQNMM-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų (Predicted) | [7] |

| logP (Octanol-Water Partition Coeff.) | 0.77 (Predicted) | [7] |

| pKa (Conjugate Acid) | ~11 (Predicted, based on pyrrolidine) | [3] |

Synthesis Strategies and Methodologies

While numerous methods exist for the synthesis of substituted pyrrolidines, the [3+2] cycloaddition reaction using azomethine ylides stands out as a particularly elegant and efficient strategy.[8] This approach is favored for its ability to rapidly construct the pyrrolidine ring with high diastereoselectivity under mild conditions.

Proposed Synthetic Workflow: [3+2] Cycloaddition

The causality behind selecting this pathway is its convergent nature, allowing for the combination of two complex fragments in a single, ring-forming step. This often translates to higher overall yields and simpler purification compared to linear synthetic routes.

Caption: Proposed synthetic workflow for 2-(Furan-3-yl)pyrrolidine.

Experimental Protocol: Synthesis via Azomethine Ylide Cycloaddition

This protocol is a representative, self-validating system. The success of each step can be monitored by standard analytical techniques (TLC, NMR), ensuring confidence in the final product.

-

Preparation of Starting Materials: Ensure furan-3-carbaldehyde and the chosen amino acid (e.g., sarcosine for an N-methylated product, or a protected glycine equivalent for the parent compound) are pure and dry. Select an appropriate solvent, typically toluene or dichloromethane, that is reflux-compatible and anhydrous.

-

In Situ Generation of Azomethine Ylide:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furan-3-carbaldehyde (1.0 eq) and the amino acid (1.1 eq) in the chosen solvent (e.g., toluene, 0.1 M concentration).

-

Heat the mixture to reflux. The condensation of the aldehyde and the secondary amine of the amino acid, followed by decarboxylation, generates the azomethine ylide intermediate in situ.

-

Causality: Heating provides the activation energy needed for both condensation and the crucial decarboxylation step, which drives the equilibrium towards ylide formation.

-

-

Cycloaddition Reaction: In this specific case, if the starting aldehyde contains an appropriately positioned alkene, an intramolecular cycloaddition can occur. For an intermolecular reaction to form the core scaffold, a dipolarophile would be required. A more direct approach for the target molecule involves the reduction of an intermediate imine.

-

Alternative Reductive Amination/Cyclization Strategy:

-

Step A: Reductive Amination: React furan-3-carbaldehyde (1.0 eq) with a suitable amino-ester, such as ethyl 4-aminobutanoate hydrochloride (1.1 eq), in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and a base (e.g., triethylamine, 1.2 eq) in a solvent like dichloromethane (DCM). Monitor by TLC for the consumption of the aldehyde.

-

Step B: Cyclization: Upon completion, perform an aqueous workup. The resulting secondary amine-ester can then be cyclized. This is often achieved by heating under basic or acidic conditions to promote intramolecular lactamization, followed by reduction of the lactam to the pyrrolidine.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure 2-(Furan-3-yl)pyrrolidine.

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic signatures for 2-(Furan-3-yl)pyrrolidine, providing a basis for characterization.[9]

Caption: Potential therapeutic applications and biological targets.

Conclusion and Future Outlook

2-(Furan-3-yl)pyrrolidine is more than a simple combination of two heterocycles; it is a versatile and strategically designed scaffold with significant potential in medicinal chemistry. Its structure offers multiple points for diversification, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of efficient and stereoselective synthetic routes to access a library of derivatives. Subsequent screening of these compounds against a diverse panel of biological targets, particularly in the areas of oncology and infectious diseases, is a logical and promising next step that could lead to the discovery of novel therapeutic agents.

References

-

Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

2-(Furan-2-yl)pyrrolidine. PubChem. [Link]

-

Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

-

Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]

-

1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2241594-31-8|2-(Furan-3-yl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of the Furan-Pyrrolidine Scaffold

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Furan-3-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, present in a multitude of bioactive compounds and natural alkaloids.[1] This five-membered nitrogen-containing heterocycle is valued for its structural rigidity, metabolic stability, and its ability to serve as a versatile pharmacophore. Similarly, the furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural component in numerous pharmaceuticals, imparting specific electronic and steric properties that can influence biological activity.[2] The strategic combination of these two motifs in 2-(furan-3-yl)pyrrolidine presents a molecule of significant interest for drug discovery, offering a unique three-dimensional architecture for probing biological targets. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-(furan-3-yl)pyrrolidine, offering both theoretical insights and practical experimental protocols to empower researchers in their drug development endeavors.

Molecular Identity and Structural Attributes

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis. 2-(Furan-3-yl)pyrrolidine is a secondary amine with a furan ring attached at the 2-position of the pyrrolidine ring. It is commonly available as a hydrochloride salt to improve its stability and handling properties.

Chemical Structure:

Figure 1: Chemical structure of 2-(Furan-3-yl)pyrrolidine.

Table 1: Core Molecular Identifiers

| Property | 2-(Furan-3-yl)pyrrolidine (Free Base) | 2-(Furan-3-yl)pyrrolidine HCl (Salt) | 2-(Furan-2-yl)pyrrolidine (Isomer, Free Base) |

| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | C₈H₁₁NO[3] |

| Molecular Weight ( g/mol ) | 137.18 | 173.64[4] | 137.18[3] |

| CAS Number | Not available | 2241594-31-8[4][5] | 90086-89-8[3] |

It is crucial to distinguish between the free base and its hydrochloride salt, as their physicochemical properties, particularly solubility and pKa, will differ significantly. The data for the isomeric 2-(furan-2-yl)pyrrolidine is provided for comparative purposes, as specific experimental data for the 3-yl isomer is scarce.

Ionization Constant (pKa): The Key to Biological Behavior

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter in drug development. It governs the extent of ionization of a molecule at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For 2-(furan-3-yl)pyrrolidine, the basicity of the secondary amine in the pyrrolidine ring is the key determinant of its pKa.

Theoretical Considerations: The pKa of the conjugate acid of pyrrolidine is approximately 11.27 in water.[6] The furan substituent at the 2-position is expected to have a minor electron-withdrawing effect, which would slightly decrease the basicity of the pyrrolidine nitrogen compared to the unsubstituted parent ring. Therefore, the pKa of 2-(furan-3-yl)pyrrolidine is anticipated to be slightly lower than 11.27.

Table 2: Estimated and Comparative pKa Values

| Compound | Estimated/Reported pKa | Rationale/Reference |

| 2-(Furan-3-yl)pyrrolidine | ~10.5 - 11.0 | Estimated based on the pKa of pyrrolidine and the slight electron-withdrawing nature of the furan ring. |

| Pyrrolidine | 11.27 (in water) | [6] |

Experimental Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

-

Preparation of Solutions:

-

Prepare a stock solution of 2-(furan-3-yl)pyrrolidine hydrochloride in deionized water at a concentration of approximately 1-10 mM.

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

-

-

Calibration:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 2-(furan-3-yl)pyrrolidine solution into a temperature-controlled vessel.

-

Add the KCl solution to maintain a constant ionic strength.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration until the pH has plateaued in the basic range.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is in its ionized form.

-

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a fundamental physicochemical property that influences a drug's ability to cross biological membranes. An optimal LogP is often a balance; too low, and the compound may not effectively cross lipid bilayers, too high, and it may have poor aqueous solubility and be prone to non-specific binding.

Theoretical Considerations: The pyrrolidine ring is hydrophilic, while the furan ring contributes some lipophilicity. The LogP of a molecule can be estimated by summing the contributions of its fragments. Given the presence of both polar (amine) and non-polar (furan, hydrocarbon backbone) components, a balanced LogP value is expected. For the related compound 2-(tetrahydrofuran-3-yl)pyrrolidine, a calculated LogP of 0.7749 has been reported, suggesting a relatively hydrophilic nature.[7]

Table 3: Estimated and Comparative LogP Values

| Compound | Estimated/Calculated LogP | Reference/Method |

| 2-(Furan-3-yl)pyrrolidine | ~0.8 - 1.2 | Estimated based on related structures. |

| 2-(Furan-2-yl)pyrrolidine | 0.9 (Computed) | PubChem[3] |

| 2-(Tetrahydrofuran-3-yl)pyrrolidine | 0.7749 (Calculated) | ChemScene[7] |

Experimental Protocol for LogP Determination via the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Preparation:

-

Mutually saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

-

Prepare a stock solution of 2-(furan-3-yl)pyrrolidine in the water-saturated n-octanol.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Figure 3: Experimental workflow for LogP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must have sufficient solubility to dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

Theoretical Considerations: The presence of the basic nitrogen in the pyrrolidine ring, which will be protonated at physiological pH, is expected to confer moderate aqueous solubility. The furan ring is relatively non-polar and will decrease solubility compared to unsubstituted pyrrolidine. The solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of the more soluble hydrochloride salt.

Experimental Protocol for Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Preparation:

-

Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

-

Equilibration:

-

Add an excess amount of solid 2-(furan-3-yl)pyrrolidine (or its HCl salt) to a vial containing a known volume of the buffer solution.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is advisable to filter the sample through a 0.45 µm filter.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

-

Reporting:

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

-

Spectroscopic Characterization

Spectroscopic analysis provides unequivocal confirmation of the chemical structure and purity of 2-(furan-3-yl)pyrrolidine.

¹H NMR Spectroscopy:

-

Furan Protons: The three protons on the furan ring will appear in the aromatic region (typically δ 6.0-7.5 ppm), with characteristic coupling patterns.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring, including the one on the nitrogen, will appear in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the chiral center (C2) will likely be a multiplet.

-

NH Proton: The proton on the nitrogen will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Furan Carbons: The four carbons of the furan ring will resonate in the downfield region (typically δ 100-150 ppm).

-

Pyrrolidine Carbons: The four carbons of the pyrrolidine ring will appear in the upfield aliphatic region (typically δ 20-60 ppm).

Mass Spectrometry:

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137, corresponding to the molecular weight of the free base.

-

Fragmentation: Common fragmentation patterns would involve the loss of fragments from the pyrrolidine ring and cleavage of the bond between the two rings.

Conclusion: A Profile for Drug Discovery

2-(Furan-3-yl)pyrrolidine is a molecule with physicochemical properties that make it an attractive starting point for drug discovery programs. Its moderate lipophilicity, coupled with the basicity of the pyrrolidine nitrogen, suggests a favorable balance for membrane permeability and aqueous solubility. The detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its key physicochemical parameters, enabling researchers to build accurate structure-activity and structure-property relationships. A thorough understanding of these characteristics is paramount for optimizing lead compounds and ultimately developing safe and effective therapeutics.

References

-

ChemBK. 2-FURAN-3-YL-PYRROLIDINE HYDROCHLORIDE - Physico-chemical Properties. Available from: [Link]

-

PubChem. 2-(Furan-2-yl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

PubChem. 5-[2-(Furan-3-YL)ethyl]-8-hydroxy-5,6,8A-trimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

ResearchGate. Synthesis and biological activity studies of furan derivatives. Available from: [Link]

-

ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Available from: [Link]

-

MDPI. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Available from: [Link]

-

MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization [mdpi.com]

- 3. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2241594-31-8|2-(Furan-3-yl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

Spectral data for 2-(Furan-3-yl)pyrrolidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-(Furan-3-yl)pyrrolidine

This document provides a comprehensive technical guide to the spectral characterization of 2-(Furan-3-yl)pyrrolidine. As experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopic analysis and data from analogous structures to present a predictive yet robust interpretation. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of novel heterocyclic compounds.

Introduction: The Structural and Chemical Landscape

2-(Furan-3-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a furan ring linked via its 3-position. This unique combination of a saturated amine heterocycle and an aromatic oxygen-containing heterocycle makes it an interesting scaffold for medicinal chemistry and materials science. The pyrrolidine moiety is a common feature in many biologically active compounds, while the furan ring serves as a versatile aromatic system. Accurate structural elucidation is the bedrock of any chemical research, and the following spectroscopic methodologies—NMR, IR, and MS—provide the necessary toolkit for this confirmation.

Molecular Structure and Spectroscopic Assignment

A clear understanding of the molecule's topology is crucial for assigning spectral signals. Below is the chemical structure with a standard numbering system that will be used throughout this guide.

Caption: Numbering scheme for 2-(Furan-3-yl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on established chemical shift values for 3-substituted furans and 2-substituted pyrrolidines.[1][2][3][4][5][6][7][8]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' (Furan) | ~7.4 | t (triplet) | J ≈ 1.8 |

| H-5' (Furan) | ~7.2 | t (triplet) | J ≈ 1.8 |

| H-4' (Furan) | ~6.3 | t (triplet) | J ≈ 1.8 |

| H-2 (Pyrrolidine) | ~3.8 - 4.0 | m (multiplet) | - |

| H-5 (Pyrrolidine) | ~3.1 - 3.3 (ax), ~2.8 - 3.0 (eq) | m (multiplet) | - |

| H-3 (Pyrrolidine) | ~1.9 - 2.1 | m (multiplet) | - |

| H-4 (Pyrrolidine) | ~1.6 - 1.8 | m (multiplet) | - |

| N-H (Pyrrolidine) | ~1.5 - 2.5 (broad) | s (singlet, broad) | - |

Expert Interpretation of ¹H NMR

-

Furan Protons: The protons on the furan ring are expected in the aromatic region. H-2' and H-5' are typically the most deshielded due to the electronegativity of the adjacent oxygen atom.[2][5] The characteristic small coupling constants (~1-2 Hz) are indicative of the furan ring system.

-

Pyrrolidine Protons: The proton at C-2 (H-2) is a methine proton adjacent to both the nitrogen atom and the furan ring, placing it significantly downfield. The remaining pyrrolidine protons (H-3, H-4, H-5) will appear as complex multiplets in the aliphatic region. The diastereotopic nature of the protons at C-3, C-4, and C-5 will result in complex splitting patterns.

-

N-H Proton: The amine proton typically appears as a broad singlet that can exchange with deuterium upon addition of D₂O. Its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Furan) | ~143 |

| C-5' (Furan) | ~140 |

| C-3' (Furan) | ~125 |

| C-4' (Furan) | ~110 |

| C-2 (Pyrrolidine) | ~58 - 62 |

| C-5 (Pyrrolidine) | ~46 - 48 |

| C-3 (Pyrrolidine) | ~30 - 35 |

| C-4 (Pyrrolidine) | ~24 - 26 |

Expert Interpretation of ¹³C NMR

-

Furan Carbons: The furan carbons attached to oxygen (C-2' and C-5') are expected at the lowest field (~140-143 ppm).[3][4][7] The carbon bearing the pyrrolidine substituent (C-3') will be shielded relative to C-2'/C-5', while C-4' will be the most shielded of the furan carbons.

-

Pyrrolidine Carbons: The chemical shifts of the pyrrolidine carbons are characteristic of saturated aliphatic amines.[8] The chiral carbon C-2, being adjacent to nitrogen, will be the most deshielded of the saturated carbons. C-5 is also adjacent to nitrogen and appears downfield, followed by C-3 and C-4.

Protocol for NMR Data Acquisition

Sources

Theoretical and computational studies of 2-(Furan-3-yl)pyrrolidine

The integration of these quantum chemical and molecular modeling techniques into early-stage drug discovery pipelines provides a scientifically grounded, cost-effective strategy to de-risk and accelerate the development of novel therapeutics. [6][20]

References

-

Yilmaz, M., & Ceylan, S. (2025). Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]

-

Ansari, F., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

- Zarghi, A., & Arfaei, S. (2011). Synthesis and biological activity studies of furan derivatives. Iranian Journal of Pharmaceutical Research.

-

Khan, M. A., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]

-

García-Iriepa, C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. [Link]

-

Tariq, K., et al. (2019). Role of DFT in Drug Design: A Mini Review. Crimson Publishers. [Link]

-

Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research. [Link]

- Hadži, D., et al. (1987). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. Journal of Molecular Structure: THEOCHEM.

-

dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. dockdynamics. [Link]

-

Koskinen, A. M., & Gàll, A. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

La Porta, F. A., et al. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. American Journal of Chemistry. [Link]

-

Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

-

Seebach, D., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL FURAN-AZETIDINONE HYBRIDS AS POTENTIAL ANTI-CANCER AGENTS. IJPSR. [Link]

-

Deep Origin. (n.d.). Electrostatic Potential Maps. Computational Chemistry Glossary. [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram. ResearchGate. [Link]

-

ResearchGate. (2025). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. ResearchGate. [Link]

-

ResearchGate. (2025). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate. [Link]

-

ACS Publications. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Journal of Analytical & Pharmaceutical Research. [Link]

-

ResearchGate. (2025). Applications of Density Functional Theory-Based Methods in Medicinal Chemistry. ResearchGate. [Link]

-

ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene. Records of Natural Products. [Link]

-

PubMed Central. (n.d.). Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. [Link]

-

ACS Publications. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

PubMed Central. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. National Center for Biotechnology Information. [Link]

-

PubMed Central. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. National Center for Biotechnology Information. [Link]

-

RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

-

ResearchGate. (2025). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus. ResearchGate. [Link]

-

University of Puget Sound. (n.d.). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Sound Ideas. [Link]

-

MDPI. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. [Link]

-

PubMed Central. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential map of all compounds. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ResearchGate. [Link]

-

RSC Publishing. (2018). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Physical Chemistry Chemical Physics. [Link]

-

Arabian Journal of Chemistry. (2017). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. ScienceDirect. [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

ACS Publications. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Organic Process Research & Development. [Link]

-

PubMed. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

ResearchGate. (2025). (PDF) Quantum Chemistry and Drug Design. ResearchGate. [Link]

Sources

- 1. "Computational Analysis of the Stereoselective Synthesis of Substituted" by Diamond T. Jones [commons.emich.edu]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. researchgate.net [researchgate.net]

- 13. acgpubs.org [acgpubs.org]

Potential biological activity of 2-(Furan-3-yl)pyrrolidine scaffolds

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Furan-3-yl)pyrrolidine Scaffolds

Abstract

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophoric fragments into a single molecular entity represents a powerful approach for the discovery of novel therapeutics. The 2-(Furan-3-yl)pyrrolidine scaffold is an emergent chemotype that marries the favorable electronic properties of the furan ring with the conformational flexibility and stereochemical richness of the pyrrolidine nucleus. This technical guide provides a comprehensive exploration of this scaffold, intended for researchers, scientists, and drug development professionals. We will delve into rational synthetic strategies, investigate established and potential biological activities with a focus on neuropharmacology and immunomodulation, and present detailed, field-proven experimental protocols to empower further investigation. The narrative emphasizes the causal relationships behind experimental design and validates claims with authoritative references, establishing a foundation for the rational design of next-generation therapeutics based on this promising core.

Introduction: The Strategic Union of Furan and Pyrrolidine

The principle of molecular hybridization—joining two or more pharmacophores—is a cornerstone of modern drug design. This strategy aims to create novel molecules with enhanced affinity, improved selectivity, or a polypharmacological profile. The 2-(Furan-3-yl)pyrrolidine scaffold is a compelling example of this approach, integrating two heterocycles with significant histories in biologically active compounds.

-

The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is electron-rich and capable of participating in various non-covalent interactions with biological targets.[1] Its aromaticity contributes to molecular stability, while its oxygen atom can act as a hydrogen bond acceptor, anchoring the ligand in a receptor's binding pocket.[1] Furan derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

-

The Pyrrolidine Ring: This saturated, five-membered nitrogenous heterocycle provides a stark contrast to the planar furan. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacological space, which is increasingly recognized as a key feature of successful drug candidates.[5] The stereogenic centers inherent to substituted pyrrolidines, such as the C2 position in our scaffold of interest, permit fine-tuning of target engagement and can lead to significant differences in biological profiles between stereoisomers.[5][6]

The fusion of these two rings creates a unique structural motif. The pyrrolidine provides a robust, three-dimensional anchor, while the furan ring acts as a versatile electronic and structural element that can be tailored for specific biological targets. This guide will explore the synthesis, known biological activities, and therapeutic potential of this promising scaffold.

Synthetic Pathways to the 2-(Furan-3-yl)pyrrolidine Core

Accessing the 2-(Furan-3-yl)pyrrolidine scaffold requires robust and flexible synthetic methodologies. While literature on this exact 3-substituted furan isomer is nascent, established methods for analogous structures provide a validated blueprint. A plausible and efficient approach involves a reductive amination followed by an intramolecular cyclization cascade.[7]

General Synthetic Workflow

The proposed synthesis is a two-step process that begins with a suitable furan precursor, which undergoes a reaction with an amine source and a reducing agent to form the pyrrolidine ring. The pyrrolidine nitrogen can then be further functionalized if desired.

Caption: Proposed workflow for synthesis and functionalization.

Experimental Protocol: Synthesis of 2-(Furan-3-yl)pyrrolidine

This protocol describes a plausible method for synthesizing the core scaffold via a reductive amination/cyclization cascade, adapted from established procedures.[7]

Causality: The choice of a reductive amination/cyclization strategy is based on its efficiency. It allows for the concurrent formation of the C-N bond and the pyrrolidine ring from a linear precursor, often in a one-pot reaction, which is advantageous for yield and operational simplicity. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent due to its mild nature and its selectivity for reducing the iminium ion intermediate over the starting ketone.

Materials:

-

1-(Furan-3-yl)-4-chlorobutan-1-one

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (Anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(Furan-3-yl)-4-chlorobutan-1-one (1.0 eq) in anhydrous methanol.

-

Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine/iminium formation.

-

Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is typically complete within 12-24 hours.

-

Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Partition the aqueous residue between diethyl ether and a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer two more times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(furan-3-yl)pyrrolidine.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.

Biological Activity and Therapeutic Potential

The 2-(Furan-3-yl)pyrrolidine scaffold holds potential across multiple therapeutic areas. We will focus on two key domains where related structures have shown significant promise: neuropharmacology and immunomodulation.

Neuropharmacology: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central nervous system and are implicated in cognitive function, addiction, and neurodegenerative diseases.[8] The α4β2 and α7 subtypes are the most abundant in the brain and are primary targets for therapeutic intervention.[8]

Rationale for Activity: Derivatives containing a pyrrolidine ring linked to an aromatic system, such as pyrrolidinyl benzofurans, have been identified as potent and selective ligands for α4β2 nAChRs.[9][10] The pyrrolidine nitrogen is believed to form a key ionic interaction with the receptor, while the aromatic portion (in this case, the furan) engages in hydrophobic and/or π-stacking interactions within the binding site. The 2-(Furan-3-yl)pyrrolidine core mimics this structural arrangement, making it a prime candidate for nAChR modulation.

Caption: Agonist activity at a nicotinic acetylcholine receptor.

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR Affinity

Causality: This assay is chosen because it provides a direct measure of a compound's ability to bind to the target receptor. It is a foundational experiment in pharmacology to determine affinity (expressed as Ki). Using a known high-affinity radioligand ([³H]-epibatidine) allows for a competitive binding experiment where the test compound's ability to displace the radioligand is quantified.

Materials:

-

Membrane preparations from cells stably expressing human α4β2 nAChRs

-

[³H]-epibatidine (radioligand)

-

Test compounds (2-(Furan-3-yl)pyrrolidine derivatives)

-

Cytisine (non-selective nAChR agonist for defining non-specific binding)

-

Binding buffer (e.g., PBS, pH 7.4)

-

96-well filter plates (GF/C filters)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Assay Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

-

Reaction Mixture: In a 96-well plate, add binding buffer, the radioligand ([³H]-epibatidine at a final concentration near its Kd, e.g., 50 pM), and either the test compound, buffer (for total binding), or a high concentration of cytisine (e.g., 300 µM, for non-specific binding).

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate for 2-4 hours at 4°C to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold binding buffer.

-

Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Immunomodulation: Inhibition of the IL-33/ST2 Signaling Pathway

The interaction between Interleukin-33 (IL-33) and its receptor, ST2 (also known as IL1RL1), is a critical signaling axis in the immune system. Aberrant ST2 signaling is implicated in inflammatory conditions such as asthma and graft-versus-host disease (GVHD).[11]

Rationale for Activity: A recent study identified a series of 1-((5-(nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives as potent inhibitors of the ST2/IL-33 interaction.[11] This provides direct evidence that a furan-pyrrolidine core can effectively disrupt a protein-protein interaction. Although the reported compounds feature a furan-2-yl linkage, the fundamental pharmacophore is present. The 2-(Furan-3-yl)pyrrolidine scaffold offers a different geometric presentation of the key functional groups, which could lead to altered or improved activity and provides a strong rationale for its investigation as an ST2 inhibitor.

Caption: Inhibition of the ST2/IL-33 signaling pathway.

Experimental Protocol: AlphaLISA Assay for ST2/IL-33 Interaction

Causality: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay ideal for studying protein-protein interactions. It requires no wash steps, making it robust and suitable for high-throughput screening. This method is chosen to quantify the inhibitory potential of compounds on the ST2/IL-33 interaction in a biochemical format, providing a direct measure of target engagement.[11]

Materials:

-

Recombinant human ST2-Fc protein

-

Biotinylated recombinant human IL-33

-

AlphaLISA Streptavidin Donor beads

-

AlphaLISA Protein A Acceptor beads

-

Test compounds (2-(Furan-3-yl)pyrrolidine derivatives)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates (e.g., OptiPlate)

-

Alpha-enabled microplate reader

Procedure:

-

Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate.

-

Protein Incubation: Add a mixture of ST2-Fc and biotinylated IL-33 to the wells. Incubate for 60-90 minutes at room temperature to allow the proteins to interact and to let the test compounds exert their inhibitory effect.

-

Bead Addition: Add a mixture of AlphaLISA Streptavidin Donor beads and Protein A Acceptor beads to the wells. The Protein A beads will bind to the Fc region of ST2, and the Streptavidin beads will bind to the biotinylated IL-33.

-

Proximity Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature to allow the beads to come into proximity if the ST2/IL-33 interaction is intact.

-

Signal Reading: Read the plate on an Alpha-enabled microplate reader. If ST2 and IL-33 are bound, the Donor and Acceptor beads are brought close enough for a singlet oxygen transfer upon excitation (680 nm), resulting in a chemiluminescent signal (emission at 615 nm).

-

Data Analysis: Plot the AlphaLISA signal against the logarithm of the test compound concentration. Fit the data using non-linear regression to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the ST2/IL-33 interaction.

Potential in Oncology

Both furan and pyrrolidine moieties are present in numerous compounds with demonstrated anticancer activity.[3][12] Furan-containing molecules can induce cytotoxicity through various mechanisms, while pyrrolidine scaffolds are often used to orient functional groups that interact with key oncogenic targets like kinases or polymerases.

Table 1: Cytotoxic Activity of Related Heterocyclic Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spiro-pyrrolidine (4c) | HeLa (Cervical) | 10.26 ± 0.87 | [12] |

| Spiro-pyrrolidine (4s) | CT26 (Colon) | 5.28 ± 0.72 | [12] |

| Pyrrolidine-based (37e) | MCF-7 (Breast) | 17 | [5] |

| Furan-pyridinone (4c) | KYSE70 (Esophageal) | 0.888 µg/mL | [13] |

Experimental Protocol: MTT Assay for General Cytotoxicity Screening

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a workhorse in early-stage cancer drug discovery due to its simplicity, reliability, and suitability for 96-well plate format. It provides a quantitative measure (IC₅₀) of a compound's ability to reduce the viability of cancer cells.[3][14]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Future Directions: A Roadmap for Optimization

The 2-(Furan-3-yl)pyrrolidine scaffold is a platform ripe for exploration. Future work should focus on systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Sources

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(Furan-3-yl)pyrrolidine: A Novel Heterocyclic Scaffold for Drug Discovery

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern medicinal chemistry for the generation of novel chemical matter with significant therapeutic potential. This technical guide provides a comprehensive overview of the novel compound 2-(Furan-3-yl)pyrrolidine , a molecule integrating the biologically significant furan and pyrrolidine rings. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of this compound's synthetic pathways, physicochemical characteristics, and putative biological activities. By synthesizing established chemical principles with data from analogous structures, this guide serves as a foundational resource for the investigation and application of this promising heterocyclic compound. We will delve into detailed experimental protocols, predictive characterization, and potential mechanisms of action, thereby providing a robust framework for its inclusion in drug discovery pipelines.

Introduction: The Strategic Fusion of Furan and Pyrrolidine Scaffolds

The pursuit of novel therapeutic agents is a cornerstone of pharmaceutical research, with heterocyclic compounds forming the bedrock of a vast majority of approved drugs. The strategic combination of well-established pharmacophores into a single hybrid molecule is a powerful approach to navigating new chemical spaces and unlocking unique biological activities. The title compound, 2-(Furan-3-yl)pyrrolidine, represents a thoughtful amalgamation of two such critical moieties: the furan ring and the pyrrolidine ring.

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a ubiquitous structural motif in a plethora of natural products and synthetic drugs.[1][2] Its significance in drug design is multi-faceted:

-

Three-Dimensionality : The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for an efficient exploration of three-dimensional pharmacophore space, which is crucial for specific and high-affinity interactions with biological targets.[1]

-

Stereochemical Richness : The presence of stereogenic centers in substituted pyrrolidines provides opportunities for stereochemical diversification, which can profoundly influence biological activity and selectivity.[2]

-

Improved Physicochemical Properties : The incorporation of a pyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug candidate compared to its aromatic counterparts.[3]

-

Proven Bioactivity : The pyrrolidine scaffold is a core component of numerous FDA-approved drugs with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and central nervous system activities.[4][5]

The furan ring , a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure in medicinal chemistry.[6][7] It is valued for several key reasons:

-

Bioisosteric Replacement : The furan ring often serves as a bioisostere for phenyl rings, offering altered electronic and steric properties that can fine-tune drug-receptor interactions and improve metabolic stability.[6]

-

Versatile Chemical Handle : The furan ring is amenable to a wide range of chemical modifications, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).[7][8]

-

Diverse Pharmacological Profile : Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][9][10][11] The furan nucleus is a key component in drugs like nitrofurantoin (antibacterial) and ranitidine (anti-ulcer).[6][9]

The covalent linkage of a furan ring at the 2-position of a pyrrolidine core in 2-(Furan-3-yl)pyrrolidine creates a novel scaffold with the potential for synergistic or unique pharmacological effects. This guide will now proceed to detail the synthetic strategies to access this molecule, its expected physicochemical and spectroscopic properties, and a discussion of its potential as a bioactive agent.

Synthesis of 2-(Furan-3-yl)pyrrolidine

Proposed Synthetic Pathway

The proposed synthesis is outlined below. The first step involves a Friedel-Crafts acylation to generate the key γ-chloroketone intermediate. The second step is an intramolecular cyclization via reductive amination to furnish the target pyrrolidine.

Caption: Proposed two-step synthesis of 2-(Furan-3-yl)pyrrolidine.

Detailed Experimental Protocols

This multi-stage precursor synthesis begins with the generation of the acylating agent from furan-3-carboxylic acid, followed by a Friedel-Crafts reaction, reduction, and chlorination.

Materials:

-

Furan-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Succinic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Synthesis of 4-(Furan-3-yl)-4-oxobutanoic acid (Intermediate 1):

-

To a solution of furan-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain furan-3-carbonyl chloride.

-

In a separate flask, suspend succinic anhydride (1.1 eq) and aluminum chloride (2.5 eq) in anhydrous DCM at 0 °C.

-

Add the freshly prepared furan-3-carbonyl chloride dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(furan-3-yl)-4-oxobutanoic acid.

-

-

Synthesis of 1-(Furan-3-yl)butane-1,4-diol (Intermediate 2):

-

Dissolve 4-(furan-3-yl)-4-oxobutanoic acid (1.0 eq) in anhydrous THF.

-

Add BH₃·THF (3.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1-(furan-3-yl)butane-1,4-diol.

-

-

Synthesis of 1-(Furan-3-yl)-4-chlorobutan-1-one (Intermediate 3):

-

This step is a plausible alternative starting point as described for a similar synthesis.[1]

-

To a solution of 1-(furan-3-yl)butane-1,4-diol (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(furan-3-yl)-4-chlorobutan-1-one, which can be used in the next step without further purification.

-

This step involves a reductive amination followed by an intramolecular cyclization.

Materials:

-

1-(Furan-3-yl)-4-chlorobutan-1-one

-

Ammonia (as a solution in methanol or ammonium chloride/base)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(furan-3-yl)-4-chlorobutan-1-one (1.0 eq) in methanol.

-

Add a solution of ammonia in methanol (excess, ~10 eq) to the reaction mixture.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a gradient of dichloromethane/methanol with triethylamine) to afford 2-(furan-3-yl)pyrrolidine.

Physicochemical and Spectroscopic Characterization

As no experimental data for 2-(Furan-3-yl)pyrrolidine is published, the following properties are predicted based on its chemical structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₈H₁₁NO | Based on atomic composition. |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil | Typical for small, non-crystalline amines. |

| Boiling Point | ~200-220 °C | Estimated based on similar sized heterocyclic amines. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform. Slightly soluble in water. | Expected for a small polar molecule with a basic nitrogen. |

Predicted Spectroscopic Data

The predicted spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

The proton NMR spectrum is expected to show characteristic signals for both the furan and pyrrolidine rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | t | 1H | H-5 (Furan) | Typical for the α-proton of a 3-substituted furan.[4] |

| ~7.35 | s | 1H | H-2 (Furan) | Typical for the α-proton adjacent to the substituent in a 3-substituted furan.[7] |

| ~6.40 | t | 1H | H-4 (Furan) | Typical for the β-proton of a 3-substituted furan.[7] |

| ~4.10 | t | 1H | H-2 (Pyrrolidine) | Methine proton adjacent to the nitrogen and the furan ring, deshielded by both.[12] |

| ~3.20 - 3.00 | m | 2H | H-5 (Pyrrolidine) | Methylene protons adjacent to the nitrogen.[8] |

| ~2.10 - 1.80 | m | 4H | H-3, H-4 (Pyrrolidine) | Methylene protons of the pyrrolidine ring.[8] |

| ~1.90 | br s | 1H | NH | Broad singlet for the secondary amine proton, exchangeable with D₂O. |

The carbon NMR spectrum will provide key information about the carbon framework.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~143.0 | C-5 (Furan) | α-carbon of the furan ring.[4] |

| ~140.0 | C-2 (Furan) | α-carbon of the furan ring.[4] |

| ~125.0 | C-3 (Furan) | Carbon bearing the pyrrolidine substituent. |

| ~110.0 | C-4 (Furan) | β-carbon of the furan ring.[4] |

| ~60.0 | C-2 (Pyrrolidine) | Methine carbon adjacent to nitrogen and furan.[9] |

| ~47.0 | C-5 (Pyrrolidine) | Methylene carbon adjacent to nitrogen.[9] |

| ~34.0 | C-3 (Pyrrolidine) | Methylene carbon.[9] |

| ~25.0 | C-4 (Pyrrolidine) | Methylene carbon.[9] |

-

Expected [M+H]⁺: 138.0919

-

Fragmentation Pattern: Expect initial loss of the furan ring or fragmentation of the pyrrolidine ring.

-

~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.

-

~3100 cm⁻¹: C-H stretch (aromatic, furan).

-

~2950-2850 cm⁻¹: C-H stretch (aliphatic, pyrrolidine).

-

~1500, ~1050 cm⁻¹: C=C and C-O stretches characteristic of the furan ring.

Potential Biological Activities and Applications

Given the established pharmacological importance of both the furan and pyrrolidine scaffolds, 2-(Furan-3-yl)pyrrolidine is a prime candidate for screening in a variety of biological assays. The potential therapeutic areas are broad, with antimicrobial and anticancer activities being particularly promising starting points for investigation.

Antimicrobial Activity

Rationale: Numerous furan derivatives, most notably nitrofurantoin, exhibit potent antibacterial activity.[13] Similarly, various pyrrolidine-containing compounds have demonstrated significant antimicrobial and anti-biofilm properties.[6][14] The combination of these two pharmacophores may lead to compounds with a novel mechanism of action or an improved spectrum of activity.

Proposed Experimental Workflow:

Caption: Workflow for evaluating the antimicrobial and anti-biofilm activity.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of 2-(Furan-3-yl)pyrrolidine in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Rationale: Both furan and pyrrolidine derivatives have been extensively investigated as anticancer agents.[10][15][16][17] They have been shown to induce apoptosis, inhibit cell cycle progression, and target various signaling pathways implicated in cancer.[15][17] The unique three-dimensional structure of 2-(Furan-3-yl)pyrrolidine may enable it to interact with novel protein targets or fit into binding pockets inaccessible to more planar molecules.

Proposed Experimental Workflow:

Caption: Workflow for evaluating the anticancer activity.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(Furan-3-yl)pyrrolidine (prepared by serial dilution from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights and Future Directions

The 2-(Furan-3-yl)pyrrolidine scaffold offers multiple points for chemical modification to explore SAR and optimize for potency and selectivity. Key positions for derivatization include:

-

The Pyrrolidine Nitrogen: N-alkylation or N-acylation can modulate the basicity and lipophilicity of the molecule, which can significantly impact its pharmacokinetic properties and target engagement.

-

The Furan Ring: Substitution on the furan ring, particularly at the 5-position, can influence electronic properties and provide additional vectors for interaction with biological targets.

-

The Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can introduce new stereocenters and alter the conformational preferences of the molecule.

Future work should focus on the synthesis of a library of analogues based on these modifications and their systematic evaluation in the biological assays outlined above. This will allow for the development of a comprehensive SAR profile and the identification of lead compounds for further preclinical development.

Conclusion

2-(Furan-3-yl)pyrrolidine is a novel heterocyclic compound that holds considerable promise as a scaffold for the development of new therapeutic agents. By strategically combining the three-dimensional, stereochemically rich pyrrolidine ring with the electronically versatile furan moiety, this molecule presents a unique opportunity to explore new areas of chemical space. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols and predictive data serve as a valuable resource for researchers seeking to unlock the therapeutic potential of this and related furan-pyrrolidine derivatives. The insights provided herein are intended to catalyze further investigation into this promising class of compounds, with the ultimate goal of advancing the discovery of novel and effective medicines.

References

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6635.

- Kozhevnikov, D. N., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)

- Yadav, P., et al. (2019). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3745-3749.

- Thompson, C. F., et al. (2023).

- Guzmán-Martínez, F., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 9(4), 481–488.

- Tuan, L. Q., et al. (2020). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Vietnam Journal of Chemistry, 58(5), 621-627.

-

AIR Unimi. (2021). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. Retrieved from [Link]

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

-

NMR Spectroscopy. (n.d.). NMR spectroscopy. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. Retrieved from [Link]

-

PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-